5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile
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Overview
Description
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is an organic compound with the molecular formula C15H12N2OS It is a derivative of nicotinonitrile, characterized by the presence of an acetyl group at the 5-position, a methyl group at the 6-position, and a phenylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinonitrile, acetyl chloride, and thiophenol.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate to form 2-(phenylsulfanyl)nicotinonitrile.
Acetylation: The intermediate is then subjected to acetylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 5-position.
Methylation: Finally, the compound is methylated at the 6-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as sodium hydroxide, solvent like ethanol.
Major Products
Oxidation: 5-Acetyl-6-methyl-2-(phenylsulfonyl)nicotinonitrile.
Reduction: 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the nitrile group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-6-methyl-2-(phenylsulfonyl)nicotinonitrile: An oxidized derivative with a sulfone group.
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinamidine: A reduced derivative with an amidine group.
2-(Phenylsulfanyl)nicotinonitrile: A precursor lacking the acetyl and methyl groups.
Uniqueness
5-Acetyl-6-methyl-2-(phenylsulfanyl)nicotinonitrile is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-acetyl-6-methyl-2-phenylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(11(2)18)8-12(9-16)15(17-10)19-13-6-4-3-5-7-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNANIVUJPCGBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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